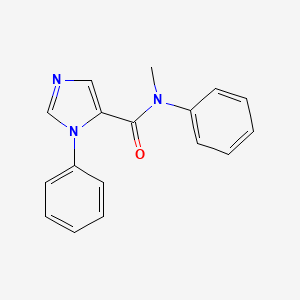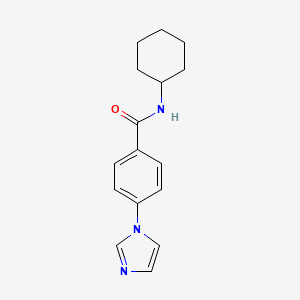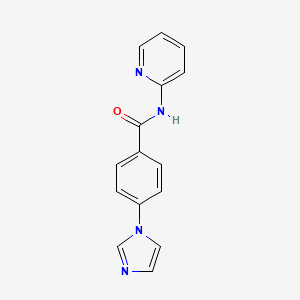![molecular formula C15H16N4O2 B7470354 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by the nucleotide uridine diphosphate. MRS 2578 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 is a selective antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by the nucleotide uridine diphosphate. By blocking the P2Y6 receptor, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 prevents the activation of downstream signaling pathways that are involved in a variety of cellular processes, including proliferation, migration, and inflammation.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cells, such as macrophages, have been shown to be inhibited by 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578, resulting in decreased production of pro-inflammatory cytokines. In addition, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in lab experiments is its selectivity for the P2Y6 receptor, which allows for more precise investigation of the role of this receptor in various cellular processes. However, one limitation of using 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be explored with 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578. One potential direction is the investigation of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in combination with other drugs for the treatment of cancer. Another potential direction is the investigation of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in animal models of other inflammatory diseases, such as multiple sclerosis. Additionally, the potential use of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 in the treatment of neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 involves several steps. The first step is the synthesis of 2-methylbenzimidazole, which is then reacted with 2,4-dichloropyrimidine to form 2-methyl-6-(2-methylbenzimidazol-1-yl)pyrimidine. This compound is then reacted with methyl iodide to form 1,3-dimethyl-6-(2-methylbenzimidazol-1-yl)methylpyrimidine-2,4-dione, which is subsequently hydrolyzed to form 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been studied for its potential therapeutic applications in a variety of diseases. In cancer, 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and glioblastoma. Inflammation is another area where 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has been studied, with research suggesting that it may be effective in treating inflammatory bowel disease and rheumatoid arthritis. 1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione 2578 has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1,3-dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-16-12-6-4-5-7-13(12)19(10)9-11-8-14(20)18(3)15(21)17(11)2/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPKQFLCNLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bisprop-2-enamide](/img/structure/B7470294.png)


![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)
![4-[3-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7470312.png)




![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)